2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid
Description
2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid is a hybrid molecule combining a salicylic acid (2-hydroxybenzoic acid) backbone with a 4-propyl-substituted dihydropyrimidinone moiety. The compound’s hydroxyl and carboxylic acid groups enhance solubility and metal-chelation capabilities, while the propyl chain may modulate lipophilicity and membrane permeability.
Properties
IUPAC Name |
2-hydroxy-5-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-2-3-8-7-12(19)17-14(15-8)16-9-4-5-11(18)10(6-9)13(20)21/h4-7,18H,2-3H2,1H3,(H,20,21)(H2,15,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIZFTALUCBINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 4-propyl-2,6-diaminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Coupling with Benzoic Acid Derivative: The pyrimidine intermediate is then coupled with a benzoic acid derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Hydroxylation: The final step involves hydroxylation to introduce the hydroxy group at the desired position on the benzoic acid ring.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a benzoic acid moiety linked to a dihydropyrimidine derivative. Its molecular formula is , and it exhibits properties typical of both aromatic and heterocyclic compounds, making it versatile for various chemical reactions.
Pharmacological Applications
- Antimicrobial Activity
-
Anticancer Properties
- Several studies have highlighted the potential of 2-hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid as an anticancer agent. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Effects
Biochemical Applications
-
Enzyme Inhibition
- Research has identified this compound as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydropyrimidine dehydrogenase, an enzyme critical in pyrimidine metabolism, which could lead to applications in cancer therapy by altering nucleotide synthesis .
- Metabolic Studies
Table: Summary of Applications
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: It can bind to the active sites of enzymes, blocking their activity.
Signal Pathways: It may interfere with cellular signaling pathways, particularly those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical and Computational Properties
Biological Activity
2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a hydroxyl group and a dihydropyrimidine moiety. Its structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to 2-hydroxybenzoic acid derivatives. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2. The IC50 values for related compounds range from 3.0 µM to 5.85 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A (related structure) | MCF-7 | 3.0 | |
| Compound B (related structure) | HepG2 | 5.85 | |
| Compound C (benzoic acid derivative) | A549 | 21.3 |
Antimicrobial Activity
The antimicrobial properties of similar benzoic acid derivatives have been explored, showing effectiveness against various bacterial strains. These compounds often exhibit broad-spectrum activity due to their ability to disrupt microbial cell membranes or inhibit vital enzymatic pathways.
Enzyme Inhibition
Research indicates that derivatives of this compound can act as inhibitors of specific enzymes such as cyclooxygenases (COX). In vitro studies have demonstrated that certain benzoic acid derivatives possess selective COX-2 inhibitory activity with selectivity indices greater than 3.46, suggesting potential applications in anti-inflammatory therapies .
Table 2: Enzyme Inhibition Profiles
| Compound Name | Enzyme Target | Inhibition Type | Reference |
|---|---|---|---|
| Compound D | COX-2 | Selective Inhibition | |
| Compound E | 5-Lipoxygenase | Competitive Inhibition |
Case Studies
- Case Study on Anticancer Effects : A study evaluated the cytotoxicity of various benzoic acid derivatives in human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with notable effects observed at concentrations as low as 5 µM .
- Case Study on Enzyme Activity : Another investigation focused on the anti-inflammatory properties of benzoic acid derivatives, revealing that certain compounds could effectively inhibit COX enzymes, leading to reduced prostaglandin synthesis and inflammation in animal models .
Q & A
Q. What are the recommended synthetic routes for 2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid?
A two-step approach is commonly employed:
- Step 1 : Friedel-Crafts acylation of methyl salicylate to introduce the alkyl chain, followed by base hydrolysis to yield the salicylic acid derivative .
- Step 2 : Coupling the pyrimidinone moiety via imine formation. For pyrimidinone intermediates, reactions using catalysts like BTFFH and DIPEA in dichloromethane (DCM) are effective, achieving yields up to 70% under optimized conditions . Characterization typically involves H NMR, HRMS, and melting point analysis to confirm purity and structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- H NMR : Identifies proton environments, particularly the hydroxyl (-OH) and amino (-NH) groups, with peaks at δ 10–12 ppm for acidic protons .
- HPLC : Monitors purity (>95% is typical for research-grade material) and retention time consistency .
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction using SHELXL (SHELX suite) is the gold standard. The program refines hydrogen bonding networks and dihedral angles between the benzoic acid and pyrimidinone moieties, critical for confirming tautomeric forms . For example, the pyrimidinone ring’s keto-enol equilibrium can be resolved via electron density maps .
Q. What solvent systems are optimal for solubility studies?
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s hydrophilic groups (-COOH, -NH). For biological assays, aqueous buffers (pH 6.5–7.4) with <5% DMSO are recommended to maintain stability .
Q. How are impurities identified and quantified during synthesis?
- EP Reference Standards : Use pharmacopeial impurities (e.g., related pyrimidinone derivatives) as controls .
- LC-MS : Detects low-abundance byproducts (e.g., incomplete acylated intermediates) with a detection limit of 0.1% .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
- Catalyst Optimization : Replace BTFFH with EDC/HOBt for milder amide coupling, reducing side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% . Contradictions in yield data (e.g., 5% vs. 70% for similar intermediates) highlight the sensitivity of pyrimidinone derivatives to steric hindrance and electron-withdrawing substituents .
Q. What computational methods predict binding affinity for biological targets?
- Molecular Docking (AutoDock 4) : Simulates interactions with enzymes like Topoisomerase II (PDB: 5GWK). Binding energy scores (<-8 kcal/mol) correlate with inhibitory activity .
- QSAR Modeling : Substituents on the benzoic acid (e.g., sulfonamide vs. acyl groups) significantly impact binding, as shown in sulfonamide derivatives .
Q. How to address discrepancies in melting point data across studies?
Variations (e.g., 151–154°C vs. 221–224°C for analogous compounds) arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and ensure solvent-free recrystallization (e.g., ethanol/water mixtures) .
Q. What strategies mitigate oxidative degradation during storage?
Q. How to validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Assays : Measure IC values against adenylyl cyclase isoforms using radiolabeled ATP. Competitive inhibition patterns (e.g., Lineweaver-Burk plots) confirm binding to the active site .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate allosteric vs. orthosteric modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
